BenchChemオンラインストアへようこそ!

5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole

Medicinal Chemistry Building Block Procurement Physicochemical Property Screening

5-(Chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole (CAS 1934577-41-9) is a heterocyclic small molecule (MF: C₉H₁₀ClN₃O; MW: 211.65 g/mol) combining a 1,2,4-oxadiazole core with an N-ethylpyrrole substituent at the 3-position and a reactive chloromethyl handle at the 5-position. This compound is catalogued exclusively as a research-grade synthetic intermediate and building block supplied at 95% purity.

Molecular Formula C9H10ClN3O
Molecular Weight 211.65 g/mol
CAS No. 1934577-41-9
Cat. No. B1434450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole
CAS1934577-41-9
Molecular FormulaC9H10ClN3O
Molecular Weight211.65 g/mol
Structural Identifiers
SMILESCCN1C=CC=C1C2=NOC(=N2)CCl
InChIInChI=1S/C9H10ClN3O/c1-2-13-5-3-4-7(13)9-11-8(6-10)14-12-9/h3-5H,2,6H2,1H3
InChIKeyNEJPPAQVGJULJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole (CAS 1934577-41-9): Procurement-Grade Physicochemical Baseline for Heterocyclic Building Block Selection


5-(Chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole (CAS 1934577-41-9) is a heterocyclic small molecule (MF: C₉H₁₀ClN₃O; MW: 211.65 g/mol) combining a 1,2,4-oxadiazole core with an N-ethylpyrrole substituent at the 3-position and a reactive chloromethyl handle at the 5-position . This compound is catalogued exclusively as a research-grade synthetic intermediate and building block supplied at 95% purity . The chloromethyl group serves as an electrophilic anchor for nucleophilic displacement reactions (e.g., amination, etherification, azide substitution), enabling modular derivatization toward biologically active molecules in medicinal chemistry programs .

Why N-Alkyl-Pyrrole-Oxadiazole Building Blocks Are Not Interchangeable: Physicochemical Partitioning Evidence for 5-(Chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole


Within the chloromethyl-pyrrole-oxadiazole building block family, the N-alkyl substituent on the pyrrole ring governs key drug-relevant physicochemical parameters—including lipophilicity (XLogP), conformational flexibility (rotatable bond count), topological polar surface area (TPSA), and molecular weight—that directly influence downstream ADME and potency outcomes in medicinal chemistry campaigns [1]. Generic substitution of 5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole (CAS 1934577-41-9) with its N-methyl analog (CAS 1934645-32-5) without explicit consideration of these differentiated properties would alter the physicochemical profile of any derived compound library and confound structure-activity relationship (SAR) interpretation [2]. The evidence below demonstrates that the ethyl-to-methyl interchange produces measurable, quantifiable changes across multiple parameters that are critical decision inputs for scientific procurement.

Quantitative Differentiation Evidence: 5-(Chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole Versus Closest Analogs


Molecular Weight Differential: Ethyl vs. Methyl N-Substitution in Chloromethyl-Pyrrole-Oxadiazole Building Blocks

The target compound (CAS 1934577-41-9, N-ethyl) has a molecular weight of 211.65 g/mol , compared to 197.62 g/mol for the N-methyl analog (CAS 1934645-32-5), yielding a mass differential of +14.03 g/mol corresponding exactly to one methylene (–CH₂–) unit [1]. This difference is structurally deterministic and applies uniformly to every derivative subsequently synthesized from each building block.

Medicinal Chemistry Building Block Procurement Physicochemical Property Screening

Lipophilicity (XLogP) Comparison: N-Ethyl vs. N-Methyl Pyrrole 1,2,4-Oxadiazole Chloromethyl Building Blocks

The target N-ethyl compound has a computed XLogP of 1.3 . The N-methyl analog (CAS 1934645-32-5) has a computed XLogP of 1.0 under the same algorithmic methodology [1]. This represents a ΔXLogP of +0.3 log units.

Drug Design ADME Optimization Lipophilicity Tuning

Conformational Flexibility Differential: Rotatable Bond Count in Chloromethyl-Pyrrole-Oxadiazole Scaffolds

The target N-ethyl compound possesses 3 rotatable bonds as computed from its structure . The N-methyl analog (CAS 1934645-32-5) possesses 2 rotatable bonds [1]. The additional rotatable bond in the target compound originates specifically from the ethyl substituent's C–C bond on the pyrrole nitrogen.

Conformational Analysis Entropic Penalty Ligand Efficiency

Physical State Differentiation at Ambient Conditions: Procurement and Handling Implications

The target N-ethyl compound (CAS 1934577-41-9) is supplied as a solid at ambient temperature . This contrasts with numerous lower-molecular-weight chloromethyl-oxadiazole analogs that are reported as oils or liquids, which present distinct challenges for automated compound management workflows. The N-methyl analog CAS 1934645-32-5 has a predicted boiling point of 338.2 ± 48.0 °C [1]; the target compound has a predicted boiling point of 346.8 ± 48.0 °C , indicating a +8.6 °C differential.

Compound Management Automated Liquid Handling Weighing Accuracy

Class-Level 1,2,4-Oxadiazole Scaffold Advantages: Metabolic Stability and Hydrogen-Bonding Capacity vs. 1,3,4-Isomers

Systematic matched-pair analysis of 1,2,4-oxadiazole versus 1,3,4-oxadiazole isomers within the AstraZeneca compound collection has demonstrated that the 1,2,4-oxadiazole regioisomer consistently exhibits approximately one order of magnitude lower lipophilicity (log D) and superior metabolic stability compared to its 1,3,4-oxadiazole counterpart [1]. Additionally, the 1,2,4-oxadiazole scaffold shows reduced hERG inhibition liability [1]. The TPSA of the target compound is 43.8 Ų, which is identical to that of the N-methyl analog , confirming that TPSA is determined by the oxadiazole-pyrrole core rather than the N-alkyl substituent.

Scaffold Selection Metabolic Stability Isosteric Replacement

Procurement-Driven Application Scenarios for 5-(Chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole (CAS 1934577-41-9)


Medicinal Chemistry: Parallel Library Synthesis via Nucleophilic Displacement of the Chloromethyl Handle

The chloromethyl group at the 5-position of the oxadiazole ring serves as a reactive electrophilic site for nucleophilic substitution with amines, alkoxides, thiols, and azides, enabling rapid parallel derivatization into focused compound libraries . The N-ethyl substitution on the pyrrole provides a log P baseline of 1.3 that imparts moderate lipophilicity to every library member, positioning derived compounds within a log D window favorable for both membrane permeability and aqueous solubility in early ADME screening [1]. This is the primary procurement use case for this building block.

Fragment-Based Drug Discovery: Physicochemical Property-Tuned Starting Point

With a molecular weight of 211.65 g/mol and 3 rotatable bonds, this compound sits at the upper boundary of the fragment space (typically defined as MW < 250 Da, rotatable bonds ≤ 3) . The +14 Da mass and +1 rotatable bond relative to the N-methyl analog (MW 197.62; 2 rotatable bonds) [1] make this compound the preferred starting point when fragment elaboration strategies require slightly higher initial lipophilicity or when downstream synthetic plans demand the steric and electronic properties conferred specifically by the N-ethyl group.

Kinase Inhibitor and GPCR Modulator Precursor Synthesis

The 1,2,4-oxadiazole-pyrrole scaffold class has established relevance in kinase inhibitor and GPCR modulator programs, with the oxadiazole ring providing metabolic stability and the balanced lipophilicity of the ethyl-pyrrole substituent contributing to target binding affinity . The target compound (CAS 1934577-41-9) is positioned as a key intermediate for constructing more elaborate analogs in these therapeutic areas through functionalization of the chloromethyl handle [1]. However, this is a class-level inference based on structurally related 1,2,4-oxadiazole-ethylpyrrole derivatives; no direct bioactivity data exists for this specific compound.

Antimicrobial Pharmacophore Development: Pyrrole-Oxadiazole Hybrid Scaffolds

Pyrrole-ligated oxadiazole derivatives have demonstrated antibacterial activity, with certain iodophenol-substituted analogs showing MIC values below 2 μg/mL against Acinetobacter baumannii . The target compound's 1,2,4-oxadiazole core with a pyrrole substituent and chloromethyl derivatization handle makes it a structurally relevant starting material for synthesizing novel antimicrobial pharmacophores through electrophilic substitution at the chloromethyl position [1]. Critically, no MIC or IC₅₀ data exist for the target compound itself; the antimicrobial relevance is inferred solely from structurally analogous compounds.

Quote Request

Request a Quote for 5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.